
Molecular structure and weight of 3,5-Diamino-4-
methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,5-Diamino-4-methylbenzonitrile

Cat. No.: B071058 Get Quote

In-Depth Technical Guide: 3,5-Diamino-4-
methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

and hypothetical experimental protocols for 3,5-Diamino-4-methylbenzonitrile. This document

is intended to serve as a foundational resource for researchers and professionals engaged in

chemical synthesis and drug discovery.

Core Molecular Information
3,5-Diamino-4-methylbenzonitrile is an aromatic organic compound featuring a benzene ring

substituted with two amino groups, a methyl group, and a nitrile functional group. Its chemical

structure suggests potential applications as a building block in the synthesis of more complex

molecules, particularly in the development of novel therapeutic agents and materials.
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Property Value Source

IUPAC Name
3,5-diamino-4-

methylbenzonitrile
Benchchem

CAS Number 168770-41-0 Benchchem

Molecular Formula C₈H₉N₃ Benchchem

Molecular Weight 147.18 g/mol Benchchem[1]

InChI Key
VYHNGOXCBUWRKT-

UHFFFAOYSA-N
Benchchem

Canonical SMILES CC1=C(C=C(C=C1N)C#N)N Benchchem

Melting Point Not Available -

Boiling Point Not Available -

Molecular Structure
Caption: 2D representation of the 3,5-Diamino-4-methylbenzonitrile molecule.

Hypothetical Experimental Protocols
Due to the limited availability of published experimental data for 3,5-Diamino-4-
methylbenzonitrile, the following protocols are proposed based on established organic

synthesis and analytical chemistry principles. These are intended as a starting point for

experimental design.

Synthesis of 3,5-Diamino-4-methylbenzonitrile
A plausible synthetic route could involve the dinitration of p-tolunitrile, followed by a selective

reduction of the nitro groups.

Step 1: Dinitration of p-Tolunitrile

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel,

and a thermometer, place 10 g of p-tolunitrile.
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Cool the flask in an ice-salt bath to 0-5 °C.

Slowly add a pre-cooled mixture of 30 mL of concentrated nitric acid and 60 mL of

concentrated sulfuric acid from the dropping funnel, ensuring the temperature does not

exceed 10 °C.

After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

Filter the resulting precipitate, wash with cold water until the washings are neutral to litmus,

and dry to obtain 4-methyl-3,5-dinitrobenzonitrile.

Step 2: Reduction of 4-methyl-3,5-dinitrobenzonitrile

In a Parr hydrogenation apparatus, place the dried 4-methyl-3,5-dinitrobenzonitrile from the

previous step.

Add a suitable solvent, such as ethanol or ethyl acetate, and a catalytic amount of palladium

on carbon (10% Pd/C).

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir the mixture at room

temperature.

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the

cessation of hydrogen uptake.

Once the reaction is complete, carefully vent the apparatus and filter the mixture through a

pad of celite to remove the catalyst.

Evaporate the solvent from the filtrate under reduced pressure to yield crude 3,5-Diamino-4-
methylbenzonitrile.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Dissolve a small sample of the purified compound in a suitable deuterated solvent

(e.g., DMSO-d₆). The expected spectrum would show singlets for the aromatic protons, the

amino protons, and the methyl protons, with chemical shifts influenced by the electronic

effects of the substituents.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum in the same solvent would reveal distinct

signals for each unique carbon atom in the molecule, including the quaternary carbons of the

benzene ring, the methyl carbon, and the nitrile carbon.

Infrared (IR) Spectroscopy

Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

Characteristic peaks would be expected for the N-H stretching of the primary amines (around

3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), C-H

stretching of the aromatic ring and methyl group, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

Obtain the mass spectrum using an appropriate ionization technique, such as electron

ionization (EI) or electrospray ionization (ESI). The molecular ion peak (M⁺) would be

expected at an m/z corresponding to the molecular weight of the compound (147.18).

Fragmentation patterns could provide further structural confirmation.

Logical Workflow for Compound Evaluation
The following diagram illustrates a general workflow for the evaluation of a novel compound

like 3,5-Diamino-4-methylbenzonitrile in a drug discovery context.
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General Workflow for Novel Compound Evaluation

Synthesis and Purification

Structural Characterization (NMR, MS, IR)

Purity & Identity Confirmation

In Vitro Biological Screening (e.g., Enzyme Assays, Receptor Binding)

Characterized Compound

Hit Identification

Active Compounds Identified

Lead Optimization (Structure-Activity Relationship Studies)

Promising Hits Selected

In Vivo Efficacy and Toxicity Studies

Optimized Lead Candidates

Preclinical Development

Safety and Efficacy Data

Click to download full resolution via product page

Caption: A logical workflow for the progression of a synthesized compound from initial

characterization to preclinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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